ジアンミンジニトリト白金(II)

説明

Synthesis Analysis

The synthesis of Diamminedinitritoplatinum(II) complexes often involves reactions with precursors such as cis-diamminedichloroplatinum(II) under various conditions. For example, the synthesis of a diplatinum(II)-coordinated polyoxotungstate was achieved through the reaction of mono-lacunary Keggin polyoxotungstate with cis-diamminedichloroplatinum(II) in water, resulting in yellow crystals characterized by elemental analysis, thermogravimetric/differential thermal analysis (TG/DTA), Fourier transform infrared (FTIR) and UV-visible spectroscopy, solution (1)H and (31)P nuclear magnetic resonance (NMR), and X-ray crystallography (Kato et al., 2012).

Molecular Structure Analysis

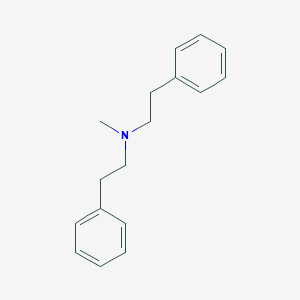

The molecular structure of Diamminedinitritoplatinum(II) complexes is characterized by coordination geometry around the platinum center. The crystal structure analysis of diammine(malonato)palladium(II) provides insight into the distorted coordination square formed by the metal center, which is relevant for understanding similar platinum complexes. In this structure, the metal atom coordinates with two nitrogen atoms from ammonia molecules and two oxygen atoms from a bidentate ligand, demonstrating the typical coordination environment of platinum(II) complexes (Ye et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving Diamminedinitritoplatinum(II) complexes highlight their reactivity and interaction with various ligands and molecules. The reaction of cis-diamminedichloroplatinum(II) with DNA intercalators, for instance, forms novel complexes that demonstrate the potential chemical versatility and reactivity of these platinum complexes (Sundquist et al., 1990).

Physical Properties Analysis

The physical properties of Diamminedinitritoplatinum(II) complexes, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. The detailed crystal structure of these complexes, as determined by X-ray diffraction, provides valuable information on their physical characteristics. The crystal structure determination of compounds like diammine(malonato)palladium(II) sheds light on the physical properties of similar platinum complexes, revealing the arrangement and distances between atoms within the complex (Ye et al., 2011).

Chemical Properties Analysis

The chemical properties of Diamminedinitritoplatinum(II), such as reactivity with nucleophiles, electrophiles, and its role in catalysis, are defined by its molecular structure and electronic configuration. The interaction of cis-diamminedichloroplatinum(II) with DNA, forming interstrand cross-links, exemplifies the significant chemical properties of these complexes, particularly their ability to interact with biological molecules, leading to their application in various fields (Sundquist et al., 1990).

科学的研究の応用

Pt系触媒の調製

ジアンミンジニトリト白金(II)は、Pt系触媒の調製に広く用いられる活性な前駆体です。 これらの触媒は、カーボンブラックやグラフェンナノシートなどの材料に担持されることが多いです . 白金系触媒は、その高い触媒活性により、様々な化学反応で広く用いられています。

Co-Pt合金ナノワイヤの合成

ジアンミンジニトリト白金(II)溶液は、Co X Pt 1-X合金ナノワイヤの合成において白金源として使用できます . これらのナノワイヤは、磁気記憶装置、スピントロニクス、触媒などの分野で潜在的な用途があります。

医薬品化学

医薬品化学の分野では、ジアンミンジニトリト白金(II)は抗がん剤としての可能性を示しています . DNA付加体を形成し、DNA複製および転写プロセスを阻害することにより、細胞毒性を示します。

Safety and Hazards

Diamminedinitritoplatinum(II) can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is very toxic to aquatic life and can have long-lasting effects . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray. It is recommended to wash skin thoroughly after handling .

作用機序

Target of Action

Diamminedinitritoplatinum(II), also known as P salt, is an active precursor extensively used in the preparation of platinum-based catalysts . The primary targets of this compound are the supports such as carbon black and graphene nanosheets .

Mode of Action

The compound interacts with its targets by serving as a platinum source in the synthesis of Co X Pt 1-X alloy nanowires . This interaction results in the formation of these alloy nanowires, which are crucial in various applications.

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of co x pt 1-x alloy nanowires . These nanowires can have various downstream effects depending on their application in different fields.

Pharmacokinetics

As a platinum source, its bioavailability would be crucial in the synthesis of co x pt 1-x alloy nanowires .

Result of Action

The molecular and cellular effects of Diamminedinitritoplatinum(II)'s action primarily involve the formation of Co X Pt 1-X alloy nanowires . These nanowires are essential in various applications, including the preparation of platinum-based catalysts .

特性

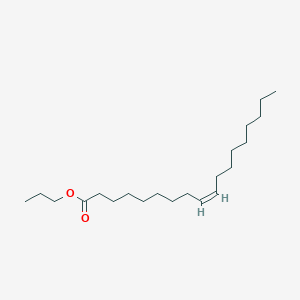

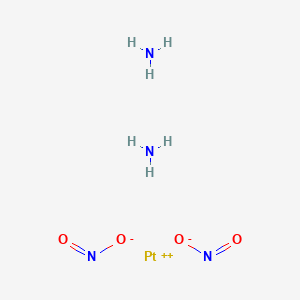

IUPAC Name |

azane;platinum(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H3N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOUENTVTAXLPG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N(=O)[O-].N(=O)[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N4O4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14286-02-3 | |

| Record name | Platinum, diamminebis(nitrito-.kappa.N)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammineplatinum(II) nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。